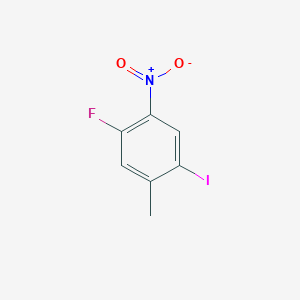

5-Fluoro-2-iodo-4-nitrotoluene

Description

Contextual Significance of Fluorine, Iodine, and Nitro Substituents in Aromatic Systems

The introduction of fluorine, iodine, and a nitro group onto an aromatic ring imparts distinct and significant properties to the parent molecule.

Fluorine: As the most electronegative element, fluorine's presence on an aromatic ring has a strong electron-withdrawing inductive effect, which can decrease the energy of molecular orbitals. numberanalytics.comresearchgate.net This can enhance the metabolic stability and lipophilicity of a compound, properties that are highly desirable in pharmaceutical design. numberanalytics.comnih.gov The incorporation of fluorine can also increase the thermal stability and chemical resistance of materials. numberanalytics.com

Iodine: Aromatic iodination is a key reaction in organic synthesis as it introduces a versatile functional group onto the aromatic ring. fiveable.me The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various reactions, including nucleophilic substitution and cross-coupling reactions. fiveable.me This reactivity makes iodinated aromatics valuable intermediates for constructing more complex molecular frameworks. fiveable.me

Nitro Group: The nitro group (–NO2) is a powerful electron-withdrawing group, both through induction and resonance. numberanalytics.comwikipedia.orgnumberanalytics.com Its presence significantly deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. numberanalytics.comwikipedia.org The nitro group is also a key functional group in many energetic materials and can be reduced to form an amino group, a common transformation in the synthesis of dyes and pharmaceuticals. wikipedia.orgguidechem.com

Overview of Research Trajectories in Substituted Toluene (B28343) Chemistry

Research in substituted toluene chemistry has followed several key trajectories, driven by the diverse applications of these compounds. Toluene itself is more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating nature of the methyl group. wikipedia.org This property has been exploited for the synthesis of a wide range of compounds, including the nitration of toluene to produce mono-, di-, and trinitrotoluene (TNT). wikipedia.org

Modern research focuses on the selective synthesis of polysubstituted toluenes, where the order of substituent introduction is critical to achieving the desired isomer. libretexts.org For instance, the synthesis of 4-bromo-2-nitrotoluene (B1266186) from benzene requires a careful retrosynthetic analysis to determine the optimal sequence of bromination, nitration, and methylation. libretexts.org Furthermore, the development of advanced catalytic methods, such as Suzuki coupling, has enabled the synthesis of complex toluene derivatives, including radiolabelled compounds for applications in medical imaging. connectedpapers.comresearchgate.net The synthesis of substituted toluenes is also crucial in materials science, for example, in the creation of liquid crystals. tandfonline.com

Rationale for Investigating 5-Fluoro-2-iodo-4-nitrotoluene within Organic Chemistry

The specific arrangement of substituents in this compound makes it a compound of significant interest for several reasons. The presence of both a fluorine and an iodine atom provides two distinct points for further functionalization. The highly activating nitro group, positioned ortho and para to the halogens, facilitates nucleophilic aromatic substitution, where either the fluorine or the iodine could potentially be displaced. However, the carbon-iodine bond is generally more labile, suggesting that the iodine atom would be the preferred site for substitution.

This molecule serves as a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds. The unique electronic environment created by the interplay of the electron-withdrawing fluorine and nitro groups, and the bulky, polarizable iodine atom, can lead to novel reactivity and the potential for creating molecules with unique optical, electronic, or biological properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1803811-31-5 | myskinrecipes.comcymitquimica.com |

| Molecular Formula | C₇H₅FINO₂ | myskinrecipes.comcymitquimica.com |

| Molecular Weight | 281.02 g/mol | myskinrecipes.comcymitquimica.com |

| Appearance | Light yellow solid | cymitquimica.com |

| Synonyms | 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene, 2-Fluoro-5-iodo-4-methylnitrobenzene | cymitquimica.com |

Table 2: Related Halogenated Nitrotoluene Compounds and their Applications

| Compound Name | CAS Number | Key Features & Applications | Source(s) |

|---|---|---|---|

| 2-Iodo-5-nitrotoluene | 5326-38-5 | Intermediate in pharmaceutical and agrochemical synthesis. | guidechem.comevitachem.com |

| 4-Fluoro-2-nitrotoluene | 446-10-6 | Chemical intermediate. | chemicalbook.com |

| 5-Fluoro-2-nitrotoluene | 446-33-3 | Intermediate in the production of pharmaceuticals, dyes, and photographic chemicals. | ontosight.ai |

| 2-Chloro-4-fluoro-5-nitrotoluene | Used as a pharmaceutical intermediate, specifically for Ceritinib. | thermofisher.com | |

| 4-Bromo-5-fluoro-2-nitrotoluene | A substituted nitrotoluene used in organic synthesis. | fishersci.se |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-iodo-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIVWQOPSDLZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation of 5 Fluoro 2 Iodo 4 Nitrotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-fluoro-2-iodo-4-nitrotoluene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The strongly electron-withdrawing nitro group (-NO₂) will cause a significant downfield shift (deshielding) for protons ortho and para to it. The iodine atom exhibits a moderate deshielding effect, while the fluorine atom's effect is more complex, involving both inductive and resonance effects, along with through-space coupling.

The anticipated ¹H NMR spectrum would show two signals in the aromatic region and one in the aliphatic region. The proton at the C6 position, being ortho to the fluorine and meta to the nitro group, is expected to appear as a doublet due to coupling with the fluorine atom. The proton at the C3 position, situated between the iodine and nitro groups, would likely be the most deshielded and appear as a singlet. The methyl group protons at C1 would also appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.2 - 8.5 | s | - |

| H6 | 7.8 - 8.1 | d | J(H-F) ≈ 8-10 |

| CH₃ | 2.5 - 2.7 | s | - |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. In this compound, the carbon atoms directly attached to the electronegative substituents (F, I, NO₂) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 135 - 140 |

| C2 | 90 - 95 |

| C3 | 125 - 130 |

| C4 | 148 - 152 |

| C5 | 160 - 165 (d, ¹J(C-F)) |

| C6 | 115 - 120 (d, ²J(C-F)) |

| CH₃ | 20 - 25 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound would be influenced by the other substituents on the aromatic ring. The presence of the ortho-iodo and para-nitro groups would likely cause a downfield shift compared to fluorotoluene itself. The spectrum would consist of a single signal, likely a doublet of doublets due to coupling with the ortho proton (H6) and a smaller coupling with the meta methyl group protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the singlet aromatic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals. For example, the proton at ~2.6 ppm would correlate with the carbon at ~22 ppm, confirming the methyl group assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Functional Group Vibrational Band Assignments

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1520-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Aromatic Ring (C=C and C-H): The C=C stretching vibrations of the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Methyl Group (CH₃): The methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations in the 1375-1450 cm⁻¹ region.

Carbon-Halogen Bonds (C-F and C-I): The C-F stretching vibration is typically strong and appears in the 1000-1300 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

Table 3: Predicted Major Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| Aromatic C=C Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1345 - 1385 |

| C-F Stretch | 1000 - 1300 |

| C-I Stretch | 500 - 600 |

Molecular Conformation and Intermolecular Interaction Insights

No dedicated studies on the molecular conformation or intermolecular interactions of this compound were identified in the public domain. Elucidating the precise three-dimensional arrangement of the atoms and the non-covalent forces that govern its interactions would typically require computational modeling (e.g., Density Functional Theory) or advanced spectroscopic techniques in various phases. Such specific research findings for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

While the molecular formula of this compound is known to be C₇H₅FINO₂, specific experimental data from mass spectrometry studies are not published in detail.

High-Resolution Mass Spectrometry (HRMS)

There are no publicly available high-resolution mass spectrometry (HRMS) reports for this compound. HRMS data would be crucial for experimentally confirming its elemental composition by providing a highly accurate mass measurement. A theoretical exact mass can be calculated, but experimental verification is not present in the literature.

Table 1: Theoretical High-Resolution Mass Data for this compound (Note: This table is based on theoretical calculations, not experimental data.)

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₅FINO₂ | 280.9349 |

| [M+H]⁺ | C₇H₆FINO₂ | 281.9427 |

Characteristic Fragmentation Pattern Elucidation

Detailed studies elucidating the characteristic fragmentation pattern of this compound under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are absent from the scientific literature. Analysis of fragmentation patterns is essential for structural confirmation and for distinguishing it from its isomers. Without experimental data, a definitive fragmentation scheme cannot be provided.

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound has not been characterized by X-ray crystallography according to available databases.

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction studies for this compound could be located. Such an analysis would provide definitive proof of its molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.

Table 2: Crystallographic Data for this compound (Note: No experimental data is available. This table is a placeholder to indicate the type of data that would be generated from X-ray crystallography.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Crystal Packing and Supramolecular Interactions

In the absence of a crystal structure, any discussion of the crystal packing and supramolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) for this compound would be purely speculative. The interplay of the fluoro, iodo, and nitro functional groups would be expected to influence the solid-state architecture, but no experimental evidence is available to describe these interactions.

Polymorphic Forms and Their Structural Characterization

A comprehensive review of scientific literature and crystallographic databases reveals no specific reports on the existence of polymorphic forms for this compound. Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. While this phenomenon is common in organic compounds, including substituted nitrotoluenes, dedicated studies to identify and characterize different crystalline forms of this compound have not been published.

Consequently, there is no available data regarding the specific crystal systems, space groups, or unit cell dimensions for any polymorphs of this compound. Detailed research findings on the structural characterization of its potential different crystalline states are therefore absent from the current body of scientific knowledge.

As no crystallographic studies detailing polymorphism for this specific compound are available, a data table of its polymorphic forms cannot be provided.

Theoretical and Computational Chemistry of 5 Fluoro 2 Iodo 4 Nitrotoluene

Density Functional Theory (DFT) Investigations

No published DFT investigation data for 5-Fluoro-2-iodo-4-nitrotoluene were found. Such a study would typically involve calculations to determine the molecule's electronic structure and properties.

Specific data on the optimized bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed literature. Energetic details, such as the total energy of the optimized structure, are also unavailable.

Calculated vibrational frequencies and the corresponding assignments based on Normal Coordinate Analysis (NCA) or Potential Energy Distribution (PED) for this compound have not been reported. This information is crucial for interpreting experimental infrared (IR) and Raman spectra.

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been determined for this molecule. The distribution of electron density in these frontier orbitals remains uncharacterized.

There are no available NBO analysis results for this compound. This type of analysis provides insight into intramolecular charge transfer (ICT) by examining the interactions between filled donor orbitals and empty acceptor orbitals within the molecule.

Prediction of Reactivity Descriptors

An Electrostatic Potential Surface (EPS) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been published.

Fukui Functions and Local Softness for Electrophilic/Nucleophilic Attack Sites

To determine the reactive sites of this compound for electrophilic and nucleophilic attacks, calculations of Fukui functions (f(r)) and local softness (s(r)) would be required. These conceptual density functional theory (DFT) descriptors are crucial for predicting chemical reactivity.

A typical analysis would involve calculating the condensed Fukui functions for each atomic site in the molecule. The values for electrophilic attack (f+(r)), nucleophilic attack (f-(r)), and radical attack (f0(r)) would be tabulated to identify the most probable sites for reaction. For instance, atoms with the highest f+(r) values are most susceptible to nucleophilic attack, while those with the highest f-(r) values are prone to electrophilic attack.

The local softness is directly related to the Fukui function and the global softness of the molecule. It provides a more nuanced view of reactivity. A data table presenting the local softness for both electrophilic (s+(r)) and nucleophilic (s-(r)) attacks would further refine the predictions of reactivity.

Molecular Mechanics and Dynamics Simulations

Conformational Landscape Exploration

A comprehensive understanding of the conformational landscape of this compound would necessitate molecular mechanics simulations. This would involve a systematic search of the potential energy surface to identify stable conformers and the energy barriers between them. The results would typically be presented in a table listing the relative energies, dihedral angles, and Boltzmann population of each unique conformer at a given temperature. This information is vital for understanding the molecule's flexibility and the predominant shapes it adopts.

Intermolecular Interaction Modeling

Molecular dynamics simulations would be employed to model the intermolecular interactions of this compound in various environments (e.g., in a solvent or in a crystal lattice). These simulations track the movements of atoms over time, providing insights into the non-covalent interactions that govern the compound's bulk properties.

Key parameters derived from these simulations, such as the radial distribution functions (RDFs), would illustrate the probability of finding another molecule at a certain distance from a reference molecule. Analysis of the simulation trajectories would also reveal the nature and strength of intermolecular forces like hydrogen bonds, halogen bonds, and van der Waals interactions.

Without dedicated computational studies on this compound, the generation of the specific data tables and detailed research findings required for the article is not feasible. Further experimental or computational research is needed to elucidate the theoretical and computational chemistry of this particular compound.

Reaction Chemistry and Mechanistic Exploration of 5 Fluoro 2 Iodo 4 Nitrotoluene

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways

The reactivity of the benzene (B151609) ring in 5-Fluoro-2-iodo-4-nitrotoluene is complex, being influenced by a combination of activating and deactivating substituents. This leads to distinct behaviors under either electrophilic or nucleophilic aromatic substitution conditions.

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly challenging due to the powerful deactivating effects of the nitro, fluoro, and iodo substituents. These groups withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effects of the existing substituents are as follows:

Methyl (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Nitro (-NO₂): A strongly deactivating group that directs to the meta position.

Fluoro (-F) and Iodo (-I): Both are deactivating halogens that direct ortho and para.

Analyzing the available positions on the ring (C3 and C6) reveals a conflict in directing effects.

Position C3: This position is ortho to the iodo group, ortho to the nitro group, and meta to both the methyl and fluoro groups.

Position C6: This position is ortho to the methyl and fluoro groups, and meta to the iodo and nitro groups.

In contrast to its inertness towards electrophiles, the structure of this compound is well-suited for nucleophilic aromatic substitution (SₙAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a halogen leaving group.

In this molecule, the nitro group is positioned ortho to the fluorine atom and meta to the iodine atom. This arrangement strongly activates the C5-F bond towards nucleophilic attack. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The C2-I bond is not activated, as the nitro group is meta to it.

Furthermore, in SₙAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the rate-limiting step is the initial attack by the nucleophile. The high electronegativity of fluorine makes the carbon atom at C5 significantly more electrophilic and susceptible to attack compared to the carbon at C2. Consequently, the typical leaving group ability in SₙAr reactions is F > Cl > Br > I. Both electronic activation and leaving group propensity favor the selective displacement of the fluoride (B91410) atom.

A typical reaction would involve reacting this compound with a nucleophile like an amine or an alkoxide in a polar aprotic solvent.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Nucleophile (Nu⁻) | Target Position | Leaving Group | Activating Group | Product Structure |

| R₂NH (Amine) | C5 | F⁻ | -NO₂ (ortho) | 2-Iodo-5-(dialkylamino)-4-nitrotoluene |

| RO⁻ (Alkoxide) | C5 | F⁻ | -NO₂ (ortho) | 5-Alkoxy-2-iodo-4-nitrotoluene |

Metal-Catalyzed Cross-Coupling Reactions Leveraging the Aryl Halide Moiety

The presence of an aryl-iodide bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The relative reactivity of aryl halides towards the initial oxidative addition step in these catalytic cycles is I > Br > Cl > F. This significant difference in reactivity ensures that cross-coupling reactions occur exclusively at the C2 position, leaving the C-F bond intact.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester derivative. For this compound, the reaction would selectively occur at the C-I bond.

The general protocol involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can be tailored to the specific boronic acid used. The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of diverse biaryl compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 5-Fluoro-2-phenyl-4-nitrotoluene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | 1,4-Dioxane | 5-Fluoro-2-(4-methoxyphenyl)-4-nitrotoluene |

| Thiophene-2-boronic acid | PdCl₂(dppf) (3%) | - | Cs₂CO₃ | DMF | 5-Fluoro-2-(thiophen-2-yl)-4-nitrotoluene |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. Similar to the Suzuki coupling, this reaction proceeds selectively at the C-I bond of this compound. This provides a direct route to N-aryl compounds that would be difficult to synthesize via other methods like nucleophilic substitution.

The reaction typically employs a palladium catalyst with specialized bulky, electron-rich phosphine ligands and a strong, non-nucleophilic base such as sodium tert-butoxide. The scope includes primary and secondary alkyl and aryl amines. This methodology can be extended to form other C-heteroatom bonds, such as C-O (etherification) and C-S (thioetherification) bonds, by using alcohols or thiols as coupling partners.

Table 3: Conditions for Palladium-Catalyzed C-N and C-O Bond Formation

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product Type |

| Morpholine | Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | NaOtBu | Toluene | C-N |

| Aniline (B41778) | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | C-N |

| Phenol | Pd₂(dba)₃ (2%) | RuPhos (4%) | K₃PO₄ | 1,4-Dioxane | C-O |

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst and, most importantly, the phosphine ligand. The ligand stabilizes the palladium center, influences its reactivity in the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.

For substrates like this compound, which contain multiple functional groups, ligand choice is critical to ensure high yields and prevent side reactions.

Electron-rich, bulky ligands: Ligands such as the biarylphosphines (e.g., SPhos, XPhos, RuPhos) and ferrocenylphosphines (e.g., dppf) are highly effective. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition.

N-Heterocyclic Carbenes (NHCs): As an alternative to phosphines, NHCs are strong sigma-donating ligands that can form very stable and highly active palladium complexes, often leading to higher catalyst turnover numbers.

Optimization of reaction conditions, including the specific catalyst-ligand combination, base, solvent, and temperature, is essential to achieve maximum efficiency, particularly when working with challenging or sterically hindered coupling partners. The development of pre-catalysts, which are air-stable palladium(II) complexes that are readily reduced to the active palladium(0) species in situ, has also simplified the execution of these powerful transformations.

Reduction of the Nitro Group: Formation of Amine Derivatives

The conversion of the nitro group in this compound to an amino group is a pivotal transformation, yielding the valuable synthetic intermediate, 4-amino-5-fluoro-2-iodotoluene. This reduction can be accomplished through several established methods, each with its own set of advantages regarding yield, selectivity, and reaction conditions.

Commonly employed methods for the reduction of nitroarenes are applicable to this compound. These include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method is widely favored for its clean reaction profile and high yields. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The hydrogenation is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at ambient or slightly elevated pressure and temperature. The process is highly efficient and often results in the selective reduction of the nitro group without affecting the fluoro and iodo substituents, which is crucial for subsequent functionalization steps.

Chemical Reduction: Another effective approach involves the use of reducing metals in an acidic environment. A classic example is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This method is particularly useful for laboratory-scale syntheses. The reaction proceeds through the transfer of electrons from the metal to the nitro group, which is protonated in the acidic medium. Similarly, iron powder in the presence of a weak acid like acetic acid or an ammonium (B1175870) chloride solution can also be employed. These methods are often cost-effective and reliable, though they may require more extensive workup procedures compared to catalytic hydrogenation to remove metal salts.

The resulting product, 4-amino-5-fluoro-2-iodotoluene, is a stable crystalline solid that serves as a versatile building block for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science.

| Reagents and Conditions | Product | Key Features |

|---|---|---|

| H₂, Pd/C, Ethanol | 4-amino-5-fluoro-2-iodotoluene | Clean reaction, high yield, mild conditions, selective for the nitro group. |

| SnCl₂·2H₂O, HCl, Ethanol | 4-amino-5-fluoro-2-iodotoluene | Effective for small to medium scale, requires careful pH control during workup. |

| Fe, NH₄Cl, Ethanol/H₂O | 4-amino-5-fluoro-2-iodotoluene | Cost-effective, environmentally benign metal, may require longer reaction times. |

Further Functionalization and Derivatization Reactions

The strategic positioning of the amino, iodo, and fluoro groups on the toluene ring of 4-amino-5-fluoro-2-iodotoluene allows for a diverse range of subsequent chemical modifications. The iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can also be readily derivatized to introduce a variety of functional moieties.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.org This method is highly efficient for the formation of arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org

Suzuki Coupling: The Suzuki reaction pairs the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, under palladium catalysis with a base. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.org This allows for the introduction of a wide range of nitrogen-containing substituents. wikipedia.org

Derivatization of the Amino Group: The primary amino group in 4-amino-5-fluoro-2-iodotoluene can undergo a variety of standard transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of other functional groups.

These functionalization and derivatization strategies highlight the importance of 4-amino-5-fluoro-2-iodotoluene as a versatile platform for the construction of highly substituted and functionally diverse aromatic compounds.

| Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | Biaryl or Aryl-Alkyl/Vinyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Strong Base | N-Aryl Amine |

| Acylation | Acyl Chloride/Anhydride | Base | Amide |

| Sulfonylation | Sulfonyl Chloride | Base | Sulfonamide |

Strategic Synthetic Utility of 5 Fluoro 2 Iodo 4 Nitrotoluene As a Chemical Scaffold

Building Block for Complex Aromatic Systems

The utility of 5-Fluoro-2-iodo-4-nitrotoluene as a foundational scaffold lies in its capacity for sequential and regioselective functionalization. The high reactivity of the carbon-iodine bond allows it to serve as the primary site for elaboration. For instance, a Suzuki coupling reaction can be employed to introduce a new aryl or heteroaryl substituent at the 2-position, creating a biaryl structure which is a common motif in many biologically active compounds.

Following the initial coupling reaction, the nitro group offers a secondary site for transformation. Its reduction to an aniline (B41778) derivative provides a nucleophilic center that can participate in a host of subsequent reactions. This aniline can be acylated, alkylated, or used as a precursor for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles or quinolines, which are prevalent scaffolds in drug discovery. This stepwise approach allows for the controlled and systematic construction of highly functionalized and complex aromatic systems from a relatively simple starting material.

Table 1: Potential Cross-Coupling Reactions Utilizing the Iodo Group

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | C-C | Biaryls, Heterobiaryls |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Aryl alkynes |

| Heck Coupling | Alkene | C-C (sp2) | Stilbenes, Cinnamic acids |

| Buchwald-Hartwig | Amine/Amide | C-N | Arylamines, Arylamides |

| Stille Coupling | Organostannane | C-C | Biaryls, Vinyl arenes |

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented examples of this compound being carried through to a final API are limited, its structural motifs are highly relevant to pharmaceutical design. The fluoro-nitrotoluene substructure is a component of various investigational compounds, and the iodo-group provides a clear synthetic handle for diversification.

The true value of this compound in medicinal chemistry is as a precursor to pharmacologically relevant scaffolds. The ability to perform cross-coupling at the iodine position and subsequently modify the nitro group allows chemists to generate large libraries of related compounds for structure-activity relationship (SAR) studies. For example, coupling with various heterocyclic boronic acids could yield a series of compounds for screening as kinase inhibitors, a class of drugs where a central heterocyclic core is often flanked by various aromatic substituents. The fluorine atom is a particularly valued substituent in this context, as its introduction into a drug candidate can block metabolic pathways, thereby increasing the compound's half-life.

This compound is best described as a versatile starting material for the synthesis of novel chemical entities that may be investigated for therapeutic potential. Its utility is demonstrated in the ability to construct more elaborate intermediates. For instance, a Sonogashira coupling could introduce an alkynyl side chain, which could then undergo a cyclization reaction to form a furan (B31954) or indole (B1671886) ring system. The subsequent reduction of the nitro group to an amine would then yield a highly functionalized heterocyclic intermediate, ready for incorporation into a larger, more complex target molecule. The strategic combination of these reliable transformations makes this compound a valuable precursor for creating diverse molecular frameworks for biological screening.

Application in Agrochemical Synthesis

In the agrochemical sector, the incorporation of fluorine atoms into active ingredients is a well-established strategy for enhancing efficacy and selectivity. The this compound scaffold offers a direct route to fluorinated analogues of known agrochemicals or to entirely new classes of compounds. The reactive handles on the molecule allow for the attachment of various toxophores or other functional groups relevant to herbicidal, insecticidal, or fungicidal activity. The synthesis of novel substituted anilines, derived from the reduction of the nitro group, is of particular interest, as this class of compounds is a key intermediate for many commercial pesticides.

Development of Specialty Chemicals and Materials Science Precursors

Beyond life sciences, the reactivity of this compound makes it a candidate for the synthesis of specialty chemicals and precursors for materials science. The highly substituted aromatic ring can be incorporated into polymers or organic electronic materials. For example, derivatives of this compound could be used to create novel dyes or pigments, where the electronic properties are fine-tuned by the substituents on the aromatic ring. The potential for this scaffold to be polymerized, perhaps through iterative cross-coupling reactions, could lead to the development of novel conjugated polymers with interesting optical or electronic properties for applications in sensors, LEDs, or photovoltaics.

Environmental and Toxicological Research Considerations of Halogenated Nitrotoluenes

Mechanistic Toxicological Studies of Related Nitrotoluenes

Understanding the toxicological mechanisms of halogenated nitrotoluenes is fundamental to predicting their potential harm to living organisms. Research in this area often relies on a combination of in vitro and in vivo models to elucidate metabolic pathways and identify harmful metabolites.

In Vitro and In Vivo Model Systems for Toxicity Assessment

A variety of model systems are employed to assess the toxicity of nitrotoluenes. In vivo studies, often using rodent models such as F344 rats and B6C3F1 mice, have been instrumental in evaluating the systemic effects of these compounds. For instance, studies on o-, m-, and p-nitrotoluene have demonstrated toxicity to the kidney, spleen, and testis in rats. nih.gov The o-isomer, in particular, has been shown to cause liver toxicity and mesotheliomas in male rats. nih.gov Furthermore, long-term exposure to o-nitrotoluene has been linked to cancer at multiple sites in both rats and mice. researchgate.net Aquatic toxicity is often assessed using fish models, such as the fathead minnow, which has been used to evaluate the acute toxicity of a range of nitroaromatic compounds. nih.gov

In vitro models, including cell-based assays, provide a means to investigate specific cellular and molecular mechanisms of toxicity. These systems are crucial for high-throughput screening and for reducing the reliance on animal testing. For example, in vitro studies can be designed to assess endpoints such as cytotoxicity, genotoxicity, and endocrine disruption potential. While specific in vitro testicular toxicity models are being developed for broader chemical classes, their application to halogenated nitrotoluenes remains an area for further research. frontiersin.org

Metabolic Pathways and Metabolite Identification in Research Context

The metabolism of nitrotoluenes is a key determinant of their toxicity. The metabolic pathways can lead to either detoxification or bioactivation, the latter resulting in the formation of more toxic and reactive metabolites. The position of the nitro group and other substituents on the toluene (B28343) ring significantly influences the metabolic fate of the compound.

For the three isomers of nitrotoluene, urinary excretion is the primary route of elimination in rats. nih.gov The metabolism of these compounds can involve the reduction of the nitro group to an amino group, which can then undergo further transformations. The presence of intestinal bacteria is crucial for some of these metabolic steps. nih.gov Studies have shown that o-nitrotoluene can bind to macromolecules in vivo and induce unscheduled DNA synthesis in the liver cells of male rats, indicating potential genotoxicity. nih.gov

The general metabolic pathway for many nitroaromatic compounds involves the reduction of the nitro group, which can proceed through nitroso and hydroxylamine (B1172632) intermediates. nih.gov These intermediates are often highly reactive and are implicated in the toxic and carcinogenic effects of these compounds. The reactivity of the nitro groups is dependent on the other substituents present on the aromatic ring. nih.gov

Environmental Fate and Degradation Mechanisms in Research Settings

The environmental persistence and transformation of halogenated nitrotoluenes are of significant concern. Research in this area focuses on understanding how these compounds behave in different environmental compartments and the mechanisms by which they may be degraded.

Photodegradation Studies

Photodegradation is a potential abiotic degradation pathway for nitrotoluenes in the environment, particularly in aquatic systems. Studies on related nitroaromatic compounds have shown that they can be degraded through photocatalytic processes. For example, the photocatalytic degradation of nitrobenzene (B124822) in aqueous solutions can lead to the formation of various intermediates, including nitrophenols, which are then further oxidized to carbon dioxide, nitrate (B79036) ions, and water. mdpi.com The presence of certain catalysts, such as titanium dioxide (TiO2), can enhance the rate of photodegradation. mdpi.com While specific photodegradation data for 5-Fluoro-2-iodo-4-nitrotoluene is not available, it is expected that this compound would also be susceptible to photolysis in the environment.

Bioremediation Potential and Microbial Transformation Studies

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising strategy for the cleanup of sites contaminated with nitroaromatic compounds. A variety of bacteria and fungi have been shown to be capable of transforming and, in some cases, mineralizing nitrotoluenes.

Microbial transformation of nitrotoluenes can occur under both aerobic and anaerobic conditions. Under aerobic conditions, some microbial communities have been shown to effectively remove 2,4,6-trinitrotoluene (B92697) (TNT) from contaminated soil. nih.gov The transformation can lead to the formation of various metabolites. nih.gov The reduction of the nitro group is a common initial step in the microbial metabolism of nitroaromatic compounds. nih.gov The pattern and rate of reduction can depend on the specific microbial species and the environmental conditions. nih.gov

The presence of halogens on the aromatic ring can influence the biodegradability of the compound. While specific studies on the bioremediation of this compound are lacking, research on other halogenated organic compounds suggests that the carbon-halogen bond can be a target for microbial degradation under certain conditions. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) Modeling for Environmental Impact

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) models are computational tools used to predict the properties, including toxicity and environmental fate, of chemicals based on their molecular structure. vegahub.eu These in silico models are valuable for prioritizing chemicals for further testing and for assessing the potential risks of new or untested compounds.

For nitroaromatic compounds, QSAR models have been developed to predict a range of toxicological endpoints, including mutagenicity and acute toxicity. nih.govmdpi.com These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as hydrophobicity, electronic properties, and steric factors. nih.gov For example, the toxicity of some nitroaromatic compounds has been shown to be related to their hydrophobicity and the energy of their lowest unoccupied molecular orbital (ELUMO), which is an indicator of their ability to accept electrons. mdpi.com The presence of electron-withdrawing groups, such as halogens, can enhance the toxicity of nitroaromatic compounds. mdpi.com

While no specific QSAR models have been developed for this compound, the general principles derived from models for other nitroaromatic and halogenated compounds can provide an initial assessment of its potential environmental impact. These models suggest that the presence of the fluoro, iodo, and nitro groups would likely contribute to its toxicity and persistence.

Perspectives and Future Directions in 5 Fluoro 2 Iodo 4 Nitrotoluene Research

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 5-Fluoro-2-iodo-4-nitrotoluene is a key area of future research. Traditional synthetic methods often rely on harsh reagents and produce significant waste, prompting the shift towards more sustainable alternatives.

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules. researchgate.netresearchgate.net For the synthesis of halogenated nitrotoluenes like this compound, several green methodologies hold promise.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for hazardous reactions like nitration and halogenation. europa.euewadirect.com The small reactor volumes and superior heat transfer capabilities of flow systems enhance safety, reduce waste, and can lead to higher yields and purity. researchgate.netresearchgate.net The nitration of aromatic compounds, a key step in the synthesis of nitrotoluenes, has been shown to be safer and more efficient in flow reactors. ewadirect.comvapourtec.com Future work could focus on developing a continuous flow process for the multi-step synthesis of this compound, potentially combining the nitration, fluorination, and iodination steps in a sequential and automated manner.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. researchgate.netnih.gov While specific enzymes for the direct synthesis of this compound have not been identified, research into the biocatalytic oxidation of toluene (B28343) derivatives suggests potential avenues. researchgate.net Enzymes could be engineered or discovered to perform selective halogenation or nitration on a fluorotoluene precursor. For instance, unspecific peroxygenases have been shown to catalyze the oxygenation of toluene derivatives. researchgate.net

Sustainable Reagents and Solvents: Future synthetic routes will likely focus on replacing hazardous reagents and solvents with greener alternatives. This could involve the use of solid acid catalysts for nitration to replace corrosive mixed acids, or the use of ionic liquids or supercritical fluids as reaction media.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Flow Chemistry | Integrated multi-step synthesis combining nitration, fluorination, and iodination. | Improved safety, higher yields, reduced waste, automation. researchgate.neteuropa.euewadirect.comresearchgate.netvapourtec.com |

| Biocatalysis | Enzyme-catalyzed selective halogenation and nitration of a toluene precursor. | High selectivity, mild reaction conditions, reduced byproducts. researchgate.netnih.gov |

| Sustainable Reagents | Use of solid acid catalysts for nitration. | Reduced corrosion and waste from mineral acids. |

| Green Solvents | Application of ionic liquids or supercritical fluids. | Reduced use of volatile organic compounds. |

Development of Asymmetric Transformations and Chiral Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a drug can profoundly influence its efficacy and safety. The development of methods to synthesize chiral derivatives of this compound represents a significant and largely unexplored research area.

The presence of multiple functional groups on the aromatic ring of this compound provides several handles for the introduction of chirality. Future research could focus on the following areas:

Asymmetric Catalysis: The development of chiral catalysts to control the stereoselective functionalization of the methyl group or the aromatic ring. For example, asymmetric C-H functionalization of toluene derivatives has been demonstrated using photocatalysis. acs.org

Chiral Derivatizing Agents: The use of chiral auxiliaries to introduce stereocenters, which can later be removed.

Asymmetric Iodocyclization: This method has been used to synthesize chiral nucleosides and could potentially be adapted to create chiral iodine-containing heterocycles from derivatives of this compound. nih.gov

Chiral Hypervalent Iodine Reagents: These reagents have emerged as powerful tools for asymmetric synthesis and could be employed in reactions involving the iodine atom of the target molecule. researchgate.netacs.orgresearchgate.net

The resulting chiral derivatives of this compound could serve as valuable building blocks for the synthesis of complex, stereochemically defined molecules with potential biological activity.

Advanced Applications in Drug Discovery and Materials Innovation

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of new drugs and advanced materials.

Drug Discovery: Nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting a wide range of biological activities. nih.govresearchgate.net The nitro group can act as a bio-reducible moiety, leading to the formation of reactive species that can target specific biological pathways. For example, nitroimidazoles are a well-known class of antibiotics and antiprotozoal agents. nih.gov The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom can be used for further functionalization or as a heavy atom for X-ray crystallography studies. Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential anticancer, antimicrobial, or antiviral agents.

Materials Innovation: Iodo-nitro aromatic compounds have been investigated for their potential use in materials science, particularly in the development of sensors and nonlinear optical materials. researchgate.net The high polarizability of the nitro group and the heavy iodine atom can lead to interesting electronic and optical properties. Derivatives of this compound could be explored as components of:

Chemiresistive Sensors: For the detection of various analytes. researchgate.net

Nonlinear Optical Materials: For applications in photonics and optoelectronics.

Functionalized Polymers: The toluene backbone could be incorporated into polymer chains to create materials with tailored properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties, reaction outcomes, and synthetic routes. engineering.org.cngpai.appazolifesciences.com These computational tools can significantly accelerate the research and development of new compounds based on the this compound scaffold.

Compound Design: ML models can be trained on large datasets of known molecules and their properties to predict the biological activity or material properties of novel derivatives of this compound. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

| AI/ML Application | Specific Task for this compound Research | Potential Impact |

| Compound Design | Predict biological activity of new derivatives for drug discovery. | Accelerated identification of lead compounds. |

| Retrosynthesis Prediction | Propose efficient synthetic routes to complex target molecules. | Reduced time and resources for synthesis planning. engineering.org.cn |

| Reaction Optimization | Optimize conditions for the synthesis of the parent compound and its derivatives. | Improved yields and sustainability of chemical processes. |

| Property Prediction | Predict material properties of polymers and other materials incorporating the scaffold. | Rational design of new materials with desired characteristics. |

The integration of AI and ML into the research workflow for this compound will undoubtedly foster innovation and lead to the discovery of new molecules and materials with valuable applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-iodo-4-nitrotoluene, and how can reaction conditions be optimized to minimize by-products?

- Methodology :

- Halogenation-Nitration Sequence : Begin with toluene derivatives, introducing fluorine via electrophilic substitution, followed by iodination using iodine monochloride (ICl) in acetic acid. Nitration is typically performed with mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration .

- By-Product Mitigation : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1:1.2 molar ratio for iodine) and use inert atmospheres (N₂/Ar) to suppress oxidation by-products. Purity validation via GC-MS (>99% by area) is critical .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | F₂ (gas), BF₃ catalyst | 65–70 | 95% |

| Iodination | ICl, CH₃COOH, 50°C | 80–85 | 98% |

| Nitration | HNO₃/H₂SO₄, 0°C | 75–80 | 97% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (δ 8.2–8.5 ppm for nitro-adjacent protons) resolve positional isomers. Use deuterated DMSO or CDCl₃ for solubility .

- IR : Confirm nitro group (1520 cm⁻¹, asymmetric NO₂ stretch) and C-I bond (500–600 cm⁻¹) .

- X-Ray Crystallography : For unambiguous structural confirmation, though crystal growth may require slow evaporation in ethyl acetate/hexane .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved for this compound?

- Analysis :

- Rotational Isomerism : The bulky iodine and nitro groups may cause restricted rotation, leading to split peaks in ¹H NMR. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .

- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize charge-separated intermediates, altering chemical shifts. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .

- Resolution Strategy :

- 2D NMR (COSY, NOESY) : Map coupling networks to assign ambiguous protons.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki) involving this compound?

- Methodology :

- Substrate Reactivity : The iodine atom acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C .

- Nitro Group Stability : Avoid basic conditions (risk of nitro reduction). Monitor pH (neutral to mildly acidic) and employ microwave-assisted synthesis for faster coupling (10–15 min) .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 80 | 85–90 |

| Pd(dba)₂ | DMF | 100 | 70–75 |

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

- Stability Analysis :

- Thermal Degradation : DSC/TGA reveals decomposition >150°C. Store at ambient temperatures (20–25°C) in amber glass to prevent photodegradation .

- Moisture Sensitivity : Hygroscopic nitro groups necessitate desiccants (silica gel) in storage containers. Purity drops by 5–10% after 6 months if exposed to humidity .

Key Safety and Handling Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.